molecular formula C12H14O2 B8693369 (2S)-2-[(2-allylphenoxy)methyl]oxirane CAS No. 81840-59-7

(2S)-2-[(2-allylphenoxy)methyl]oxirane

Cat. No.: B8693369
CAS No.: 81840-59-7
M. Wt: 190.24 g/mol
InChI Key: XENMLDGAMXHYMH-NSHDSACASA-N
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Description

(2S)-2-[(2-allylphenoxy)methyl]oxirane is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

81840-59-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(2S)-2-[(2-prop-2-enylphenoxy)methyl]oxirane

InChI

InChI=1S/C12H14O2/c1-2-5-10-6-3-4-7-12(10)14-9-11-8-13-11/h2-4,6-7,11H,1,5,8-9H2/t11-/m0/s1

InChI Key

XENMLDGAMXHYMH-NSHDSACASA-N

Isomeric SMILES

C=CCC1=CC=CC=C1OC[C@@H]2CO2

Canonical SMILES

C=CCC1=CC=CC=C1OCC2CO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was synthesized from 2-allylphenol and epichlorohydrin by the method of Brandstrom et al. (Chem. Abs. 72, 12342n).
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Synthesis routes and methods II

Procedure details

This allyl phenyl ether was introduced into an autoclave and held at 200° C. for 5 hours with stirring. In this stage, a rearrangement reaction occurred to obtain 2-allylphenol. Into a reaction vessel, 134 g (1 mol) of the 2-allylphenol and 1.3 g of a boron trifluoride ether complex as a catalyst were introduced. In a nitrogen atmosphere, the contents were heated to 100° C. with stirring, and epichlorohydrin was added dropwise thereto in an amount of 1 mol per mole of the 2-allylphenol, with stirring the contents and maintaining that temperature. Thereafter, 100 g of 48% aqueous sodium hydroxide solution was added dropwise thereto at 60° C., and the resultant mixture was aged at 60° C. for 2 hours. Subsequently, 400 g of water was added thereto, and this mixture was stirred at 80° C. for 30 minutes and then allowed to stand still at 80° C. for 1 hour. The lower layer (aqueous layer) which had separated was removed, followed by dehydration at 100° C. under vacuum to obtain 2-allylphenyl glycidyl ether.
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